molecular formula C15H20O4 B13351125 2-((Octahydro-2H-2,5-methanoindeno[1,2-b]oxiren-4-yl)oxy)ethyl acrylate

2-((Octahydro-2H-2,5-methanoindeno[1,2-b]oxiren-4-yl)oxy)ethyl acrylate

Cat. No.: B13351125
M. Wt: 264.32 g/mol
InChI Key: KIPKUMAAPDLDOE-UHFFFAOYSA-N
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Description

2-((Octahydro-2H-2,5-methanoindeno[1,2-b]oxiren-4-yl)oxy)ethyl acrylate is a complex organic compound with a unique structure that combines elements of indene and oxirane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Octahydro-2H-2,5-methanoindeno[1,2-b]oxiren-4-yl)oxy)ethyl acrylate typically involves the reaction of octahydro-2H-2,5-methanoindeno[1,2-b]oxirene with ethyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-((Octahydro-2H-2,5-methanoindeno[1,2-b]oxiren-4-yl)oxy)ethyl acrylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2-((Octahydro-2H-2,5-methanoindeno[1,2-b]oxiren-4-yl)oxy)ethyl acrylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((Octahydro-2H-2,5-methanoindeno[1,2-b]oxiren-4-yl)oxy)ethyl acrylate involves its interaction with molecular targets through its functional groups. The acrylate group can undergo polymerization, while the oxirane ring can participate in ring-opening reactions, leading to the formation of various products. These interactions are facilitated by the compound’s unique structure, which allows it to engage in multiple types of chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    Octahydro-2,5-methano-2H-indeno[1,2-b]oxirene: Shares a similar core structure but lacks the acrylate group.

    Ethyl acrylate: Contains the acrylate group but lacks the complex indene-oxirane structure.

    2-Propenoic acid, octahydro-2,5-methano-2H-indeno[1,2-b]oxiren-4-yl ester: A closely related compound with slight structural variations.

Uniqueness

2-((Octahydro-2H-2,5-methanoindeno[1,2-b]oxiren-4-yl)oxy)ethyl acrylate is unique due to its combination of an indene-oxirane core with an acrylate group. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable for various applications in research and industry .

Properties

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

2-(4-oxatetracyclo[6.2.1.02,7.03,5]undecan-9-yloxy)ethyl prop-2-enoate

InChI

InChI=1S/C15H20O4/c1-2-13(16)18-4-3-17-11-6-8-5-9(11)10-7-12-15(19-12)14(8)10/h2,8-12,14-15H,1,3-7H2

InChI Key

KIPKUMAAPDLDOE-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCOC1CC2CC1C3C2C4C(C3)O4

Origin of Product

United States

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